molecular formula C10H11N3O B7943183 2-(4-Phenyl-1h-1,2,3-triazol-1-yl)ethanol

2-(4-Phenyl-1h-1,2,3-triazol-1-yl)ethanol

Cat. No. B7943183
M. Wt: 189.21 g/mol
InChI Key: URQVLQCHCGFDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Phenyl-1h-1,2,3-triazol-1-yl)ethanol is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Phenyl-1h-1,2,3-triazol-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Phenyl-1h-1,2,3-triazol-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity : A study synthesized derivatives of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria (Shaikh et al., 2014).

  • Agricultural and Medicinal Chemistry : Compounds like 2-(1H-1,2,4-triazol-1-yl)ethanols, related to the queried compound, are noted for their herbicidal and antifungal activities, important in agricultural and medicinal chemistry (Lassalas et al., 2017).

  • Synthesis of Heterocycles and Transition-Metal Complexes : Derivatives of 1,2,4-triazole, such as the compound , are used as starting materials for synthesizing heterocycles and transition-metal complexes with applications in molecular-based memory devices, displays, and optical switches due to their spin crossover properties (Şahin et al., 2008).

  • Catalysis in Organic Reactions : The compound 2-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol has been used as an efficient auxiliary ligand in copper(II)-catalyzed Buchwald–Hartwig and Sharpless–Meldal C–N bond-forming reactions (Sharghi & Shiri, 2015).

  • Inhibition of Prostaglandin Reductase : A study on a related compound indicated its potential inhibitory action on human prostaglandin reductase, hinting at possible therapeutic applications (Nayak & Poojary, 2019).

  • Anticonvulsant Activity : 1-Phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol ester derivatives were synthesized and evaluated for their anticonvulsant activity, indicating potential pharmaceutical applications (Doğan et al., 2018).

  • Luminescence Sensing : Lanthanide metal–organic frameworks based on 1,2,3-triazole-containing tricarboxylic acid ligand have been studied for luminescence sensing of metal ions and nitroaromatic compounds (Wang et al., 2016).

properties

IUPAC Name

2-(4-phenyltriazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-7-6-13-8-10(11-12-13)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQVLQCHCGFDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenyl-1h-1,2,3-triazol-1-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
B Choubey, PS Prasad, JT Mague… - European Journal of …, 2018 - Wiley Online Library
The synthesis and coordination complexes of the new 1,2,3‐triazole phosphinite Ph 2 POCH 2 CH 2 [1,2,3‐N 3 C(Ph)C(H)] (2) are described. Compound 2 reacts with H 2 O 2 , S 8 , …
H Sharghi, P Shiri - Synthesis, 2015 - thieme-connect.com
A highly active, air-stable, and versatile procedure for Buchwald–Hartwig and Sharpless–Meldal C–N bond formation is reported. Under nearly solvent-free conditions using copper(II) …
Number of citations: 34 www.thieme-connect.com
S Jagadale, A Chavan, A Shinde, V Sisode… - Medicinal Chemistry …, 2020 - Springer
A new series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol (6a-t) have been synthesized by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)…
Number of citations: 21 link.springer.com
B Choubey, PS Prasad, JT Mague… - European Journal of …, 2018 - Wiley Online Library
The Front Cover shows the new triazole-based phosphinite ligand and its coordination versatility. It shows monodentate, bridging, and chelating bidentate modes of coordination with …
RH Tale, VB Gopula, GK Toradmal - Tetrahedron letters, 2015 - Elsevier
Readily accessible, cost effective, remarkably stable and easily tunable 1,2,3-triazole based ligand, (1-(4-methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol (MBHTM) synthesized itself by ‘…
Number of citations: 31 www.sciencedirect.com
R Romeo, SV Giofrè, C Carnovale, A Campisi… - Bioorganic & medicinal …, 2013 - Elsevier
A synthetic approach towards a series of 3-hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidines has been reported, according to a procedure based on the cycloaddition reaction, under …
Number of citations: 41 www.sciencedirect.com
H Sharghi, MH Beyzavi, A Safavi… - Advanced Synthesis …, 2009 - Wiley Online Library
An efficient, regioselective, one‐pot and two‐step synthesis of β‐hydroxy 1,4‐disubstituted 1,2,3‐triazoles from a wide range of non‐activated terminal alkynes and epoxides and …
Number of citations: 157 onlinelibrary.wiley.com
V Nejadshafiee, H Naeimi, Z Zahraei - Chemical Data Collections, 2020 - Elsevier
The purpose of this study was preparation of some various β-hydroxy-1,2,3-triazole derivatives catalyzed by copper imprinted periodic mesoporous organosilica nanocomposite (Cu/…
Number of citations: 8 www.sciencedirect.com
H Sarghi, I Ghaderi - Organic Chemistry Research, 2017 - orgchemres.org
In this work, copper(II) heterogeneous nanocatalyst supported on modified AlPO4 (Cu(II)-DA@Nano AlPO4) was used for the synthesis of some biological active heterocyclic molecules, …
Number of citations: 6 www.orgchemres.org
H Ankati, Y Yang, D Zhu, ER Biehl… - The Journal of Organic …, 2008 - ACS Publications
Both antipodes of 2-azido-1-arylethanols were synthesized with excellent optical purity via enzymatic reduction of the corresponding α-azidoacetophenone derivatives catalyzed by a …
Number of citations: 62 pubs.acs.org

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